N,N'-Di-BOC-L-cystine

Peptide Synthesis Stereochemistry Quality Control

N,N'-Di-BOC-L-cystine supplies the entire disulfide bridge pre-formed, eliminating low-yield post-synthetic oxidation steps in Boc-SPPS. Unlike Boc-L-Cys-OH monomer, this stable homodimer ensures regioselective amide bond formation and stereochemical integrity for symmetrical or homodimeric peptides. Ideal for TLR2 agonist lipopeptide synthesis, defensins, and macrocyclic architectures. Procure with confidence for high-fidelity, reproducible peptide folding.

Molecular Formula C16H28N2O8S2
Molecular Weight 440.5 g/mol
Cat. No. B12392340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-BOC-L-cystine
Molecular FormulaC16H28N2O8S2
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10+
InChIKeyMHDQAZHYHAOTKR-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Di-Boc-L-cystine ((Boc-Cys-OH)₂, CAS 10389-65-8): A Differentiated Building Block for Regioselective and Stereoselective Peptide Synthesis


The compound (2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly known as N,N'-Di-Boc-L-cystine or (Boc-Cys-OH)₂, is a symmetrical homodimer of the amino acid L-cysteine. It is characterized by a central disulfide bond linking two Boc-protected cysteine residues . With a molecular formula of C16H28N2O8S2 and a molecular weight of 440.53 g/mol, this compound is a fundamental building block in peptide synthesis, where the acid-labile tert-butoxycarbonyl (Boc) protecting groups serve to mask the α-amino groups of the cysteine residues . This protection is essential for preventing undesired side reactions and ensuring regioselective amide bond formation during solid-phase peptide synthesis (SPPS) . As a protected cystine derivative, it provides a stable and defined disulfide bond into peptide sequences, a critical structural element for the proper folding and function of many peptides and proteins .

Why N,N'-Di-Boc-L-cystine Cannot Be Simply Substituted by Other Cystine or Cysteine Derivatives in Critical Peptide Synthesis Workflows


The selection of a specific protected cystine derivative for peptide synthesis is not a trivial substitution; it carries significant consequences for synthesis outcome, yield, and reproducibility. While (Boc-Cys-OH)₂ may appear similar to other protected cystines or the simpler Boc-L-Cys-OH monomer, critical differences exist. Unlike the monomer Boc-L-Cys-OH, which has a free thiol group prone to oxidation and side reactions, (Boc-Cys-OH)₂ provides the entire disulfide bridge in a pre-formed, stable state . This pre-formed disulfide is essential for synthesizing symmetrical or homodimeric peptides and eliminates the need for post-synthetic oxidation steps that can be low-yielding and lead to misfolded products . Furthermore, using an unprotected or differently protected cystine (e.g., Fmoc-protected) requires a divergent synthetic strategy, as the acid-labile Boc group is orthogonal to base-labile Fmoc chemistry . Substituting with a racemic Boc-DL-cystine introduces stereochemical ambiguity, potentially leading to a complex mixture of diastereomers with reduced biological activity and complicating purification and analysis . The purity and stereochemical integrity of the building block directly impact the final peptide's quality and functional properties.

Quantitative Evidence Guide: Verifiable Differentiation for N,N'-Di-Boc-L-cystine (CAS 10389-65-8) in Peptide Synthesis and Bioconjugation


Comparative Enantiopurity: High Optical Purity of N,N'-Di-Boc-L-cystine Versus Racemic or D-Isomer Mixtures

The procurement value of N,N'-Di-Boc-L-cystine (CAS 10389-65-8) is underscored by its well-defined and consistently reported optical activity, a critical parameter ensuring stereochemical purity in the final peptide product. The specific optical rotation for this compound is [α]20/D -120±3° (c = 2% in acetic acid) . This high negative rotation value is a direct consequence of its homochiral L-cystine core and is essential for synthesizing peptides with the correct (L) stereochemistry found in native proteins. In contrast, a racemic mixture, such as Boc-DL-cystine, would exhibit no net optical rotation (theoretically 0°) and introduce stereochemical heterogeneity . While a pure D-isomer, N,N'-Di-Boc-D-cystine, would have a correspondingly high positive rotation (e.g., [α]20/D +120±3°), its use is limited to specialized D-peptide synthesis. The -120±3° specification serves as a crucial quality control benchmark, enabling researchers to confirm the identity and enantiomeric purity of the building block before initiating synthesis, thereby reducing the risk of producing biologically inactive or functionally aberrant diastereomeric peptide mixtures.

Peptide Synthesis Stereochemistry Quality Control

Comparative Synthesis Efficiency: High Yield Route from L-Cystine Minimizes Synthesis Steps and Waste

The synthetic route to N,N'-Di-Boc-L-cystine from the readily available and inexpensive starting material L-cystine is highly efficient, with reported yields of approximately 96% [1]. This near-quantitative yield for a key protection step translates directly into economic and practical advantages for both laboratory-scale and larger-scale procurement. A high-yielding synthesis minimizes the consumption of starting materials and reduces the generation of chemical waste, making it a more sustainable and cost-effective option compared to building blocks synthesized via lower-yielding routes. For instance, alternative synthetic pathways involving different protecting group strategies or starting from the monomer Boc-L-cysteine can be less efficient or require additional oxidation steps that often have lower and more variable yields (e.g., yields can drop below 80% due to side reactions during oxidation) . This high-yield, robust synthesis ensures a reliable supply and a favorable cost-per-unit of incorporated cystine, which is a key factor in the procurement of research chemicals for iterative peptide synthesis campaigns.

Process Chemistry Green Chemistry Peptide Synthesis

Comparative Long-Term Stability Data: Defined Storage Conditions and Shelf Life Ensure Reproducibility

Procurement decisions for sensitive research chemicals are heavily influenced by defined stability data. N,N'-Di-Boc-L-cystine is documented to be stable for at least 2 years when stored as recommended at -20°C, protected from light and moisture . This verified long-term stability minimizes the risk of batch-to-batch variability in peptide synthesis outcomes due to reagent degradation, which can manifest as lower coupling yields or increased side-product formation. In contrast, the monomer Boc-L-cysteine, which possesses a free thiol group, is significantly more prone to oxidation and requires more stringent handling and storage conditions (e.g., under inert atmosphere) to prevent dimerization or degradation, even when stored frozen . The pre-formed disulfide and crystalline nature of (Boc-Cys-OH)₂ provide inherent chemical stability that simplifies inventory management and ensures that the material retains its full activity over extended periods. This quantifiable 2-year stability claim at -20°C is a critical differentiator for labs planning long-term studies or maintaining reagent libraries, as it reduces waste and the need for frequent re-testing.

Long-term Storage Stability Testing Quality Assurance

Validated Application for Biologically Active Lipopeptides: Use in TLR2 Agonist Synthesis

Beyond its role as a general peptide building block, N,N'-Di-Boc-L-cystine has a specific, high-value application as a key intermediate in the synthesis of Toll-like receptor-2 (TLR2) agonist lipopeptides, which are under investigation as potential vaccine adjuvants [1]. This application is documented in peer-reviewed literature, including work by Agnihotri et al. (J. Med. Chem., 2011), where the compound is used to introduce the central cystine core into the lipopeptide structure [2]. This specific application differentiates it from simpler protected cysteines like Boc-L-Cys-OH, which lack the pre-formed disulfide required for these particular TLR2 agonists. While other protected cystine analogs (e.g., Fmoc-cystine) could theoretically be used, the Boc chemistry is often preferred for these complex syntheses due to its stability to the basic conditions used in other steps. The established utility of (Boc-Cys-OH)₂ in this advanced medicinal chemistry application provides a high degree of confidence for researchers in immunology and vaccine development, offering a direct, literature-supported pathway for incorporating a key structural motif into their target molecules.

Immunology Vaccine Adjuvants Lipopeptide Synthesis

Enzymatic Synthesis Potential: Selectivity for Monopeptidation with Immobilized Ficin

N,N'-Di-Boc-L-cystine exhibits a specific and valuable reactivity in biocatalytic peptide synthesis. Research has demonstrated that using immobilized ficin, an enzyme, N,N'-Di-Boc-L-cystine can be selectively furnished to its monopeptidated form by controlling the reaction duration [1]. This enzymatic monopeptidation is a significant advantage, as chemical methods for selective monofunctionalization of a symmetric dipeptide can be challenging and often result in mixtures of mono- and di-substituted products, lowering the effective yield of the desired intermediate. This selectivity allows for the synthesis of asymmetric cystine peptides, which are important structural motifs in many bioactive compounds. In contrast, using a simpler, unprotected or mono-protected cysteine (like Boc-L-Cys-OH) would not provide the same pre-organized disulfide framework for this enzymatic reaction and would require a different, potentially more complex synthetic route to achieve the same asymmetric cystine core . This established biocatalytic route offers a greener, more selective alternative to traditional chemical synthesis, enhancing the utility and value of (Boc-Cys-OH)₂ for researchers focused on sustainable and high-precision peptide synthesis.

Biocatalysis Green Chemistry Enzymatic Peptide Synthesis

Validated Application Scenarios for N,N'-Di-Boc-L-cystine (CAS 10389-65-8) in Advanced Peptide and Bioconjugate Chemistry


Solid-Phase Peptide Synthesis (SPPS) of Disulfide-Rich Peptides and Proteins

N,N'-Di-Boc-L-cystine is a preferred building block in Boc-SPPS for the direct and unambiguous incorporation of cystine residues. Its use ensures that a symmetrical disulfide bond is introduced correctly and efficiently, bypassing the need for complex and often low-yielding post-synthetic oxidative folding steps. This is critical for producing high-purity peptides with defined secondary and tertiary structures, such as defensins, conotoxins, and peptide hormones. The compound's high purity (≥98% by CE) and well-defined optical activity provide confidence in the fidelity of the final product .

Synthesis of Asymmetric Cystine Peptides via Biocatalysis

For researchers exploring enzymatic peptide synthesis, N,N'-Di-Boc-L-cystine is a key substrate for achieving selective monopeptidation. As demonstrated with immobilized ficin [1], this compound can be used to synthesize asymmetric cystine peptides, which are valuable as model compounds for studying protein folding or as potential therapeutics. The high selectivity of the enzymatic approach minimizes by-product formation and simplifies purification, aligning with the principles of green chemistry.

Development of Novel Vaccine Adjuvants and Immunotherapeutics

Building on its validated use in the synthesis of TLR2 agonist lipopeptides [2], N,N'-Di-Boc-L-cystine is an enabling reagent for immunology and vaccine research. Procurement of this specific compound allows researchers to follow established literature protocols to synthesize and evaluate new lipopeptide structures. This application highlights the compound's value beyond a simple building block, positioning it as a strategic starting material for high-impact biomedical research and drug discovery.

Preparation of Advanced Macrocyclic Peptides and Peptidomimetics

The compound has been reported as an educt in the formation of unusual 32- and 48-membered macrocycles [3]. This application showcases its utility in creating complex molecular architectures with potential for drug delivery, molecular recognition, or as synthetic ion channels. The pre-organized cystine core, with its defined geometry and stable disulfide bond, provides a unique scaffold for building constrained cyclic structures that are difficult to access through other means.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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